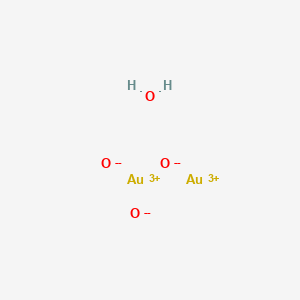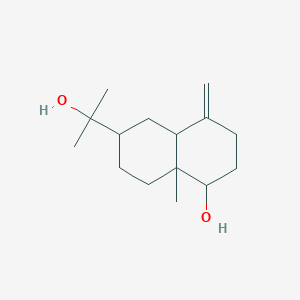![molecular formula C21H31NO3 B12318620 Ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate](/img/structure/B12318620.png)
Ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-phényl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate d’éthyle est un composé organique appartenant à la famille des esters. Les esters sont connus pour leurs odeurs agréables et sont souvent utilisés dans les parfums et les agents aromatisants . Ce composé présente une structure complexe avec un groupe phényle, un cycle cyclohexane et un groupe fonctionnel ester, ce qui en fait un sujet d’intérêt dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-phényl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate d’éthyle implique généralement l’estérification d’un acide carboxylique avec un alcool. Une méthode courante est l’estérification de Fischer, où un acide carboxylique réagit avec un alcool en présence d’un catalyseur acide . Les conditions de réaction comprennent souvent un chauffage sous reflux pour faire progresser la réaction jusqu’à son terme.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des méthodes plus efficaces et évolutives, telles que l’utilisation de chlorures d’acides et d’alcools en présence d’une base. Cette méthode peut fournir des rendements plus élevés et est plus adaptée à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-phényl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate d’éthyle peut subir diverses réactions chimiques, notamment :
Hydrolyse : L’ester peut être hydrolysé pour produire l’acide carboxylique et l’alcool correspondants.
Réduction : La réduction de l’ester peut donner l’alcool correspondant.
Substitution : Le groupe ester peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Hydrolyse : Elle est généralement réalisée avec un acide ou une base aqueux.
Substitution : Divers nucléophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits
Hydrolyse : Produit l’acide carboxylique et l’alcool correspondants.
Réduction : Produit l’alcool correspondant.
Substitution : Produit une variété d’esters substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 3-phényl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate d’éthyle présente plusieurs applications en recherche scientifique :
Applications De Recherche Scientifique
Ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
Le mécanisme d’action du 3-phényl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate d’éthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe ester peut subir une hydrolyse, libérant l’acide carboxylique et l’alcool actifs, qui peuvent ensuite interagir avec les voies biologiques . Les groupes phényle et cyclohexane peuvent également contribuer à son activité globale en interagissant avec les régions hydrophobes des molécules cibles .
Comparaison Avec Des Composés Similaires
Composés similaires
Benzoate d’éthyle : Structure d’ester similaire, mais sans le cycle cyclohexane.
Butyrate d’isopropyle : Contient un groupe isopropyle, mais a une structure plus simple.
Acétate de phényle : Ester aromatique similaire, mais avec un groupe alkyle différent.
Unicité
Le 3-phényl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate d’éthyle est unique en raison de sa structure complexe, qui comprend un groupe phényle, un cycle cyclohexane et un groupe fonctionnel ester. Cette combinaison de caractéristiques en fait un composé polyvalent avec des applications diverses dans différents domaines .
Propriétés
IUPAC Name |
ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOHCDLQBWDQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12318543.png)
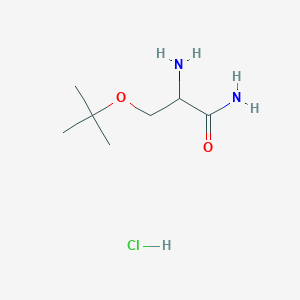
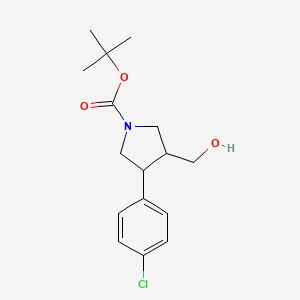
![[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B12318552.png)
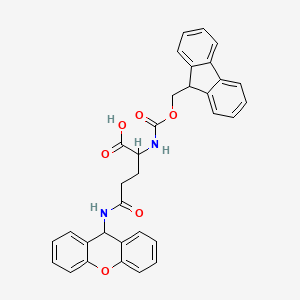
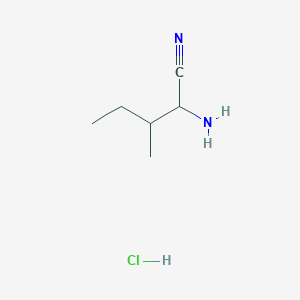
![N-Acetyl-3-(2-carboxypropyl)thio]alanine](/img/structure/B12318584.png)
![[3,4,5-Trihydroxy-6-[[6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12318587.png)
![4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12318589.png)
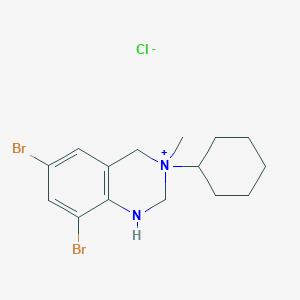
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B12318596.png)
